molecular formula C12H13ClO B13052621 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran

6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran

Cat. No.: B13052621
M. Wt: 208.68 g/mol
InChI Key: WYEHQXKNCWOJOI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to active sites and preventing substrate interaction. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2,3-dihydrobenzofuran: Lacks the chloro and cyclopropyl groups, resulting in different chemical properties.

    6-Chloro-2-methylbenzofuran: Similar structure but without the cyclopropyl group.

    2-Cyclopropyl-2-methylbenzofuran: Similar structure but without the chloro group.

Uniqueness

6-Chloro-2-cyclopropyl-2-methyl-2,3-dihydrobenzofuran is unique due to the presence of both chloro and cyclopropyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

6-chloro-2-cyclopropyl-2-methyl-3H-1-benzofuran

InChI

InChI=1S/C12H13ClO/c1-12(9-3-4-9)7-8-2-5-10(13)6-11(8)14-12/h2,5-6,9H,3-4,7H2,1H3

InChI Key

WYEHQXKNCWOJOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C=C(C=C2)Cl)C3CC3

Origin of Product

United States

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